molecular formula C14H14NO3 B11947053 [Bis(4-methoxyphenyl)amino]oxidanyl

[Bis(4-methoxyphenyl)amino]oxidanyl

Cat. No.: B11947053
M. Wt: 244.27 g/mol
InChI Key: NJQKHLCMLSKSKD-UHFFFAOYSA-N
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Description

[Bis(4-methoxyphenyl)amino]oxidanyl is a radical-containing compound derived from triphenylamine (TPA) with two 4-methoxyphenyl groups attached to the central nitrogen atom. The "oxidanyl" group (O•) indicates radical character, which may influence its stability, redox behavior, and reactivity. This compound is structurally related to TPA derivatives widely used in organic electronics, pharmaceuticals, and materials science due to their electron-donating methoxy substituents, which enhance solubility and tune electronic properties .

Properties

Molecular Formula

C14H14NO3

Molecular Weight

244.27 g/mol

InChI

InChI=1S/C14H14NO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10H,1-2H3

InChI Key

NJQKHLCMLSKSKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)[O]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Bis(4-methoxyphenyl)amino]oxidanyl typically involves the reaction of 4-methoxyaniline with an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of [Bis(4-methoxyphenyl)amino]oxidanyl can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the compound. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity [Bis(4-methoxyphenyl)amino]oxidanyl.

Chemical Reactions Analysis

Types of Reactions

[Bis(4-methoxyphenyl)amino]oxidanyl undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [Bis(4-methoxyphenyl)amino]oxidanyl is used as a precursor for the synthesis of complex organic molecules. It is also employed in the development of new materials with unique electronic properties.

Biology

Medicine

In medicine, [Bis(4-methoxyphenyl)amino]oxidanyl is explored for its potential use in drug development, especially in the design of new therapeutic agents targeting oxidative stress-related diseases.

Industry

Industrially, the compound is used in the production of advanced materials such as organic semiconductors and conductive polymers. It is also utilized in the manufacturing of dyes and pigments.

Mechanism of Action

The mechanism of action of [Bis(4-methoxyphenyl)amino]oxidanyl involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile intermediate in various chemical processes. Its molecular targets include enzymes involved in oxidative stress pathways, and it can modulate the activity of these enzymes by altering their redox state.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. DNB, bDNB, and DNP (Quinoxaline/Pyridine-Core Derivatives)
  • Structure: DNB ([4',4''-(quinoxaline-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine)]) and DNP ([4',4''''-(pyridine[2,3-b]pyrazine-2,3-diyl)bis(N,N-bis(4-methoxyphenyl)-[1,1'-biphenyl]-4-amine)]) feature quinoxaline or pyridine cores fused with TPA units. bDNB has a bis-quinoxaline core .
  • Synthesis : These compounds require multi-step syntheses involving Stille coupling and substitution reactions, starting from 4-bromo-N,N-bis(4-methoxyphenyl)aniline .
  • Applications : Used as hole-transport layers (HTLs) in organic electronics due to extended conjugation and charge-transport capabilities.
  • Key Differences: The core structure (quinoxaline vs. pyridine) modulates electron affinity and bandgap, impacting their performance in optoelectronic devices .
2.2. BPAOMe-DA (Triphenylamine Derivative with Variable Cores)
  • Structure: BPAOMe-DA ([N4-(4'-(bis(4-methoxyphenyl)amino)biphenyl-4-yl)-N4',N4'-bis(4-methoxyphenyl)biphenyl-4,4'-diamine]) incorporates biphenyl, EDOT, or BTD cores, altering conjugation and charge transport .
  • Properties :
    • Optical : BTD-core derivatives exhibit stronger absorption in the visible range compared to EDOT or biphenyl cores.
    • Electrical : EDOT-core variants show higher conductivity due to sulfur’s electron-rich nature.
  • Comparison with [Bis...]oxidanyl : Unlike [Bis...]oxidanyl, BPAOMe-DA lacks radical character but shares methoxy-enhanced solubility. Its tunable core allows for tailored optoelectronic properties .
2.3. Antioxidant Compounds with (4-Methoxyphenyl)amino Groups
  • Examples: Compounds like 2-(3-((4-Methoxyphenyl)amino)propanoyl)-N-phenylhydrazinecarbothioamide (3) and derivatives in .
  • Activity : Demonstrated high radical scavenging activity in DPPH assays (comparable to ascorbic acid), attributed to the electron-donating methoxy groups stabilizing radical intermediates.
  • Further studies are needed to confirm this .
2.4. TPA Boronic Acid Derivatives
  • Structure: (4-(Bis(4-methoxyphenyl)amino)phenyl)boronic acid (compound 4 in ) replaces the oxidanyl group with a boronic acid moiety .
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers.
  • Comparison : The boronic acid group enhances reactivity in coupling reactions, whereas the oxidanyl radical in [Bis...]oxidanyl may limit stability but enable redox-mediated applications .

Key Research Findings and Gaps

  • Electronic Applications : DNB and BPAOMe-DA outperform [Bis...]oxidanyl in charge transport due to extended conjugation, but the latter’s radical character may offer unique redox properties .
  • Antioxidant Potential: Methoxy-substituted TPA derivatives show promise, but [Bis...]oxidanyl’s radical nature requires stability studies for pharmaceutical use .
  • Synthetic Complexity : DNB/bDNB require multi-step syntheses, whereas TPA boronic acid derivatives are more modular .

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